molecular formula C27H33N5O2 B1229659 4-(2,3-dihydroindol-1-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]-3-(1-imidazolyl)-4-oxobutanamide

4-(2,3-dihydroindol-1-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]-3-(1-imidazolyl)-4-oxobutanamide

Cat. No. B1229659
M. Wt: 459.6 g/mol
InChI Key: BHJFKUFPYBTSNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dihydroindol-1-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]-3-(1-imidazolyl)-4-oxobutanamide is a member of indoles.

Scientific Research Applications

  • Synthesis and Bioactivity :

    • Synthesis of similar compounds involving imidazolyl groups has been explored, showing potential in developing new drugs with analgesic activity and hemostatic action (Gein et al., 2020).
  • Chemical Transformations and Derivatives :

    • Research on the synthesis and transformation of imidazole 3-oxides derived from amino acid esters demonstrates the versatility of these compounds in creating various derivatives (Jasiński et al., 2008).
  • Toxicity Assessment :

    • Studies have assessed the toxicity of 3-oxobutanamide derivatives, an important consideration in the development of new pharmaceuticals (Razzaghi-Asl et al., 2017).
  • Anticancer Applications :

    • Research on benzimidazoles bearing oxadiazole nucleus, similar in structure to the compound , has shown significant in vitro anticancer activity, highlighting the potential of such compounds in cancer treatment (Rashid et al., 2012).
  • Cardiac Electrophysiological Activity :

    • The synthesis and study of N-substituted imidazolylbenzamides have indicated their potential as selective class III agents, useful in cardiac electrophysiology (Morgan et al., 1990).
  • Antitumor Activities :

    • Compounds utilizing ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate have been synthesized, showing high potency in antitumor evaluations against various cancer cell lines (Mohareb et al., 2018).

properties

Product Name

4-(2,3-dihydroindol-1-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]-3-(1-imidazolyl)-4-oxobutanamide

Molecular Formula

C27H33N5O2

Molecular Weight

459.6 g/mol

IUPAC Name

4-(2,3-dihydroindol-1-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]-3-imidazol-1-yl-4-oxobutanamide

InChI

InChI=1S/C27H33N5O2/c1-3-30(23-10-6-8-21(2)18-23)15-7-13-29-26(33)19-25(31-17-14-28-20-31)27(34)32-16-12-22-9-4-5-11-24(22)32/h4-6,8-11,14,17-18,20,25H,3,7,12-13,15-16,19H2,1-2H3,(H,29,33)

InChI Key

BHJFKUFPYBTSNB-UHFFFAOYSA-N

SMILES

CCN(CCCNC(=O)CC(C(=O)N1CCC2=CC=CC=C21)N3C=CN=C3)C4=CC=CC(=C4)C

Canonical SMILES

CCN(CCCNC(=O)CC(C(=O)N1CCC2=CC=CC=C21)N3C=CN=C3)C4=CC=CC(=C4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-dihydroindol-1-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]-3-(1-imidazolyl)-4-oxobutanamide
Reactant of Route 2
Reactant of Route 2
4-(2,3-dihydroindol-1-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]-3-(1-imidazolyl)-4-oxobutanamide
Reactant of Route 3
Reactant of Route 3
4-(2,3-dihydroindol-1-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]-3-(1-imidazolyl)-4-oxobutanamide
Reactant of Route 4
Reactant of Route 4
4-(2,3-dihydroindol-1-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]-3-(1-imidazolyl)-4-oxobutanamide
Reactant of Route 5
Reactant of Route 5
4-(2,3-dihydroindol-1-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]-3-(1-imidazolyl)-4-oxobutanamide
Reactant of Route 6
Reactant of Route 6
4-(2,3-dihydroindol-1-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]-3-(1-imidazolyl)-4-oxobutanamide

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